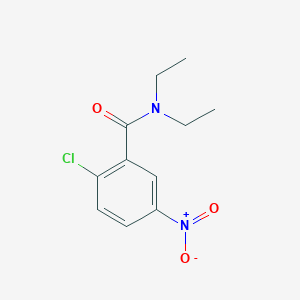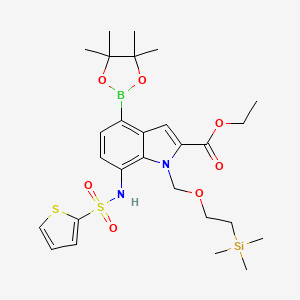![molecular formula C10H8F3N3O2 B13049215 Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate](/img/structure/B13049215.png)
Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-A]pyrimidine family. This compound is characterized by the presence of an ethyl ester group at the 8th position and a trifluoromethyl group at the 2nd position of the imidazo[1,5-A]pyrimidine core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts, such as trifluoroacetic acid (TFA), to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the large-scale synthesis of the key intermediates, followed by the cyclization reaction under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,5-A]pyrimidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require heating or the use of catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-A]pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a nonbenzodiazepine GABA receptor agonist, which could be useful in the treatment of anxiety and sleep disorders.
Pharmacology: It has been evaluated as a p38 mitogen-activated protein kinase inhibitor for the treatment of rheumatoid arthritis.
Antibacterial Agents: The compound has shown promise as an antibacterial agent, particularly against resistant strains of bacteria.
Neuroprotection: Research has indicated its potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission, which can lead to anxiolytic and sedative effects . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation, thereby reducing inflammatory responses .
Comparaison Avec Des Composés Similaires
Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar imidazo core but differs in the position and type of substituents.
2-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole: This compound features additional functional groups, which may confer different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H8F3N3O2 |
|---|---|
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
ethyl 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-8-15-6(10(11,12)13)3-4-16(8)5-14-7/h3-5H,2H2,1H3 |
Clé InChI |
NABISKUIJIHILX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2N=C(C=CN2C=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)




![4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)

![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)



![8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)
